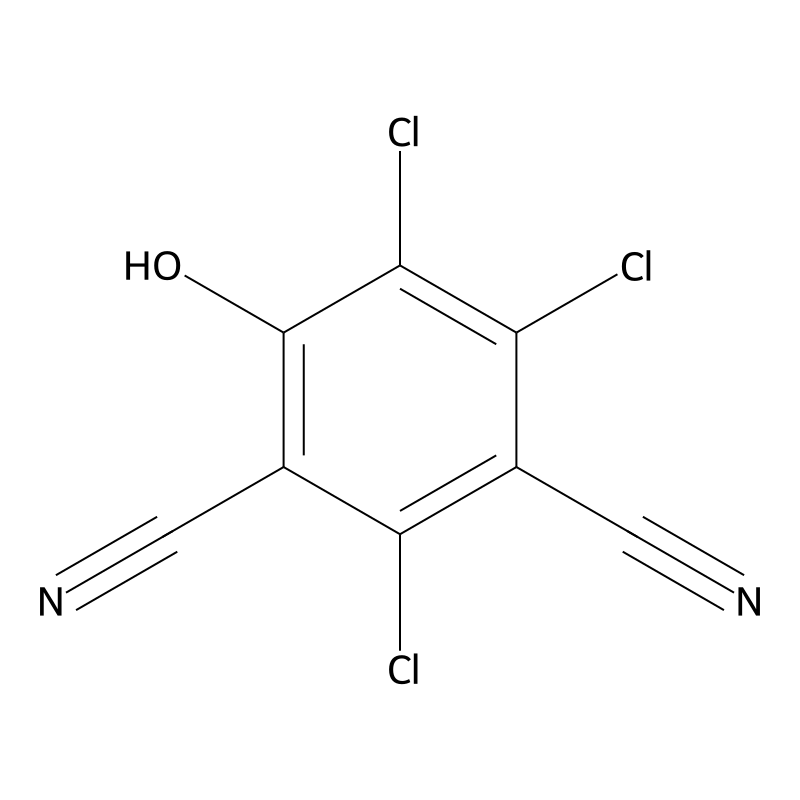

4-Hydroxy-2,5,6-trichloroisophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a chlorinated aromatic compound that belongs to the class of trichlorophenols. It is characterized by its molecular formula and is an isophthalonitrile derivative with chloro substituents at positions 2, 4, and 5, and a hydroxy group at position 6. This compound is primarily recognized as a significant degradation product of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and is formed through microbial and photolytic degradation processes in the environment .

4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits notable biological activity. Research indicates that it is more polar and potentially more toxic than its parent compound chlorothalonil. Its persistence in the environment raises concerns regarding its ecological impact, particularly on aquatic organisms. Furthermore, it has been detected in leachates from golf courses, suggesting its mobility and potential for contamination of water sources .

The synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile primarily occurs through:

- Microbial Degradation: The compound is formed as a major degradation product of chlorothalonil via microbial action. Specific microorganisms are involved in this biotransformation process .

- Photolytic Degradation: Exposure to sunlight can lead to the breakdown of chlorothalonil into this compound through photolytic reactions .

This compound's primary application relates to its role as a degradation product of chlorothalonil. While it does not have widespread direct applications like its parent compound (which is used as a fungicide), its presence in environmental studies helps assess the ecological risks associated with pesticide use. Understanding its behavior in soil and water systems is crucial for environmental monitoring and regulatory assessments .

Interaction studies involving 4-hydroxy-2,5,6-trichloroisophthalonitrile focus on its biochemical pathways and environmental interactions:

- Microbial Interactions: Research has identified specific microorganisms capable of degrading this compound further into less harmful metabolites.

- Toxicological Studies: Investigations into its toxicity reveal that it may pose risks to aquatic life due to its persistence and mobility compared to chlorothalonil .

Several compounds share structural or functional similarities with 4-hydroxy-2,5,6-trichloroisophthalonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chlorothalonil | C8HCl4N2 | Parent compound; widely used fungicide |

| 4-Hydroxy-isophthalonitrile | C8HClN2O | Product of further degradation; less toxic |

| 2,4-Dichlorophenol | C12H10Cl2O | Chlorinated phenolic compound; used as disinfectant |

| Trichloroisocyanuric acid | C3Cl3N3O3 | Biocide; used for water treatment |

Uniqueness: 4-Hydroxy-2,5,6-trichloroisophthalonitrile stands out due to its specific chlorination pattern and hydroxy substitution which contribute to its unique biological activity and environmental persistence compared to similar compounds. Its formation as a degradation product highlights concerns regarding pesticide metabolism in ecosystems.

XLogP3

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)